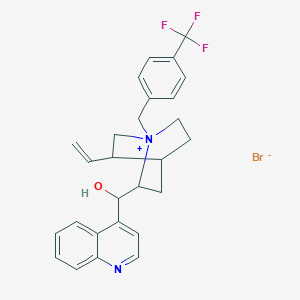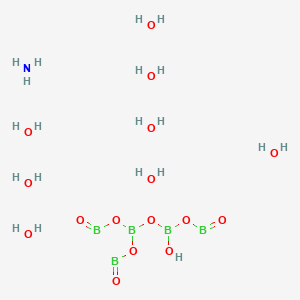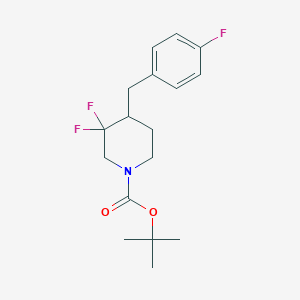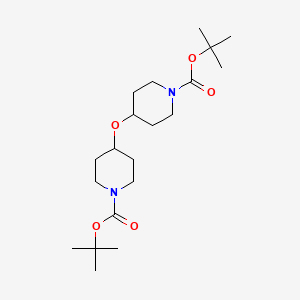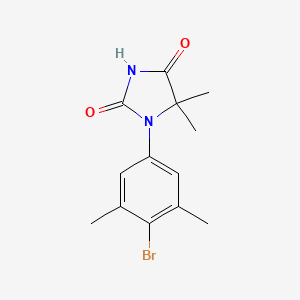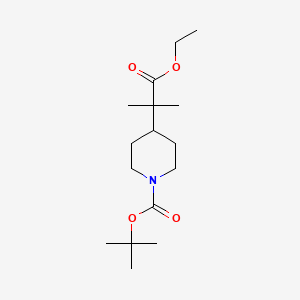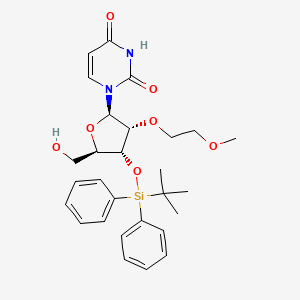![molecular formula C11H8F4N2O2 B8112723 Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8112723.png)
Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a fluorine atom at the 6th position and a trifluoromethyl group at the 2nd position on the imidazo[1,2-a]pyridine ring, along with an ethyl ester group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a 2-aminopyridine derivative and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of Fluorine and Trifluoromethyl Groups: The fluorine atom and trifluoromethyl group can be introduced using electrophilic fluorination and trifluoromethylation reactions, respectively. Common reagents for these reactions include Selectfluor for fluorination and trifluoromethyl iodide or trifluoromethyl sulfonium salts for trifluoromethylation.
Esterification: The carboxylic acid group at the 3rd position can be esterified using ethanol and a suitable catalyst, such as sulfuric acid or a Lewis acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the imidazo[1,2-a]pyridine ring, to form different oxidation states and reduced forms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Trifluoromethylation: Trifluoromethyl iodide, trifluoromethyl sulfonium salts
Esterification: Ethanol, sulfuric acid, Lewis acids
Hydrolysis: Aqueous acid or base
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from ester hydrolysis.
科学研究应用
Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities and receptor interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory, antiviral, and anticancer agents.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
作用机制
The mechanism of action of Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, altering receptor signaling, and affecting gene expression.
相似化合物的比较
Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Ethyl 6-fluoro-2-(methyl)imidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with a methyl group instead of trifluoromethyl, affecting its chemical properties and applications.
Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N2O2/c1-2-19-10(18)8-9(11(13,14)15)16-7-4-3-6(12)5-17(7)8/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDCMHGLFBWAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

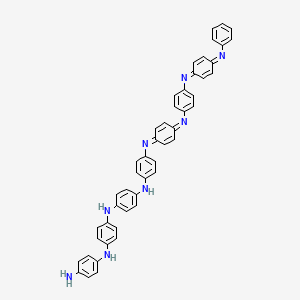
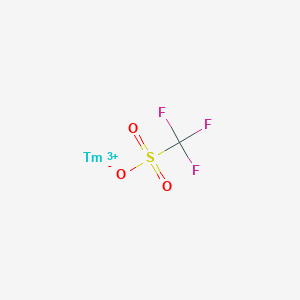
![1,4,5,7-Tetrahydro-pyrrolo[2,3-c]pyridine-2,6-dicarboxylicacid6-tert-butylester2-ethylester](/img/structure/B8112668.png)
